molecular formula C15H12O6 B190385 Fustin CAS No. 20725-03-5

Fustin

Cat. No.: B190385
CAS No.: 20725-03-5
M. Wt: 288.25 g/mol
InChI Key: FNUPUYFWZXZMIE-LSDHHAIUSA-N
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Biochemical Analysis

Biochemical Properties

Fustin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing their ability to neutralize reactive oxygen species . Additionally, this compound interacts with proteins involved in inflammatory pathways, such as tumor necrosis factor-alpha and interleukin-6, reducing their expression and activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress and neurotoxicity by modulating the levels of neurotransmitters and brain-derived neurotrophic factor . In adipocytes, this compound influences lipid metabolism and insulin sensitivity, thereby ameliorating conditions such as obesity and diabetes . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad spectrum of biological activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell survival .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Its degradation products may exhibit different biological activities, which could influence the overall effects of this compound in long-term studies. In vitro and in vivo studies have demonstrated that this compound can exert sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the activity of enzymes involved in oxidative stress, lipid metabolism, and inflammation . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its broad spectrum of biological activities. For instance, this compound has been shown to modulate the levels of glucose, lipids, and inflammatory markers in animal models of diabetes and obesity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in various tissues, including the liver, brain, and adipose tissue, where it exerts its biological effects . The transport and distribution of this compound are influenced by factors such as its chemical structure, solubility, and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on cellular processes . Post-translational modifications, such as phosphorylation and glycosylation, may also influence the localization and activity of this compound within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fustin can be synthesized through the reduction of fisetin, another flavonoid. The reduction process involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions . The reaction typically takes place in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources such as the heartwood of Cotinus coggygria and Toxicodendron vernicifluum. The extraction process includes grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Fustin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4)

    Solvents: Ethanol, methanol

Major Products Formed

    Oxidation: Fisetin

    Reduction: this compound

    Substitution: Various substituted derivatives of this compound

Comparison with Similar Compounds

Fustin is similar to other flavonoids such as fisetin, quercetin, and taxifolin. it has unique properties that distinguish it from these compounds:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPUYFWZXZMIE-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871986, DTXSID401136309
Record name (+/-)-Fustin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-36-9, 20725-03-5
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4382-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fustin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20725-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fustin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fustin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Fustin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUSTIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FUSTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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